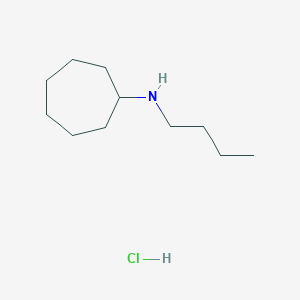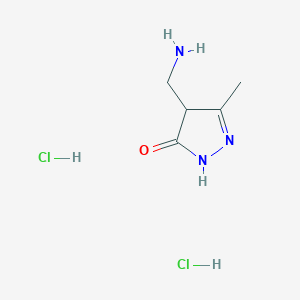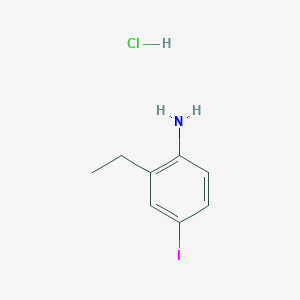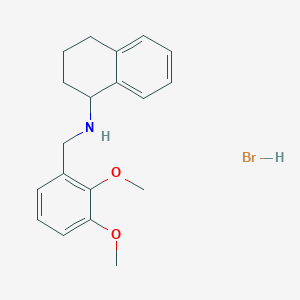
N-Butylcycloheptanamine hydrochloride
Overview
Description
N-Butylcycloheptanamine hydrochloride is an organic compound with the CAS Number: 1609407-31-9 . It has a molecular weight of 205.77 and a linear formula of C11 H23 N . Cl H . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for N-Butylcycloheptanamine hydrochloride is 1S/C11H23N.ClH/c1-2-3-10-12-11-8-6-4-5-7-9-11;/h11-12H,2-10H2,1H3;1H . This indicates the presence of a chloride ion (Cl-) and a N-Butylcycloheptanamine molecule in the structure. The exact 3D structure would require more sophisticated analysis tools.Physical And Chemical Properties Analysis
N-Butylcycloheptanamine hydrochloride is a solid at room temperature . It has a molecular weight of 205.77 and a linear formula of C11 H23 N . Cl H . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional resources or experimental data.Scientific Research Applications
Antifungal Efficacy
N-Butylcycloheptanamine hydrochloride, as part of the benzylamine class, exhibits notable antifungal properties. For instance, Butenafine hydrochloride, a benzylamine derivative closely related to N-Butylcycloheptanamine, has demonstrated significant efficacy against dermatophytosis in guinea pigs, suggesting a potential role for N-Butylcycloheptanamine in similar applications (Arika et al., 1990).
Interaction with Cell Membranes
The lipophilic nature of benzylamine derivatives, including N-Butylcycloheptanamine hydrochloride, suggests an interaction with cell membrane phospholipids, potentially permeabilizing fungal cell walls. This property, as seen in Butenafine, could contribute to its antifungal efficacy and extended duration of action when applied topically (Mingeot-Leclercq et al., 2001).
Pharmacological Potential
The structure of N-Butylcycloheptanamine hydrochloride implies potential pharmacological applications. For example, related compounds like LY042826 and LY393615, which are Ca(2+) channel blockers, have shown neuroprotective effects in vivo, hinting at possible therapeutic uses for N-Butylcycloheptanamine in similar contexts (Hicks et al., 2000).
Drug Delivery Systems
The chemical properties of N-Butylcycloheptanamine hydrochloride might be leveraged in the development of drug delivery systems. Analogous compounds have been utilized in hydrogels for controlled drug release, as seen in the application of tetracycline hydrochloride in hydrogels for targeted drug delivery (Singh et al., 2007).
Safety and Hazards
properties
IUPAC Name |
N-butylcycloheptanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-2-3-10-12-11-8-6-4-5-7-9-11;/h11-12H,2-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGQKUUOTFFHDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1CCCCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butylcycloheptanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride](/img/structure/B3107240.png)

![[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B3107255.png)
![2-{[4-(Methylthio)benzyl]amino}ethanol hydrochloride](/img/structure/B3107266.png)
![[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B3107282.png)
![trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride](/img/structure/B3107294.png)




![2-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B3107329.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxy-2-propanamine hydrobromide](/img/structure/B3107336.png)

